3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
描述
The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidin-4-one derivative characterized by:
- A thieno[3,2-d]pyrimidin-4-one core, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and antimicrobial activity .
- A sulfanyl-linked 6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl-2-oxoethyl group at position 2, introducing a fused benzoxazine moiety that may modulate solubility and target binding .
属性
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5S2/c1-17-4-6-21-20(14-17)29(11-12-35-21)24(31)16-37-27-28-19-9-13-36-25(19)26(32)30(27)10-8-18-5-7-22(33-2)23(15-18)34-3/h4-7,9,13-15H,8,10-12,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTVDFOPNPVWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC4=C(C(=O)N3CCC5=CC(=C(C=C5)OC)OC)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a member of the thienopyrimidine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes:
- A thieno[3,2-d]pyrimidine core.
- A 3,4-dimethoxyphenyl ethyl group.
- A benzoxazine moiety linked via a sulfanyl group.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities that may be leveraged for therapeutic purposes. Key areas of investigation include:
-
Anticancer Properties
- Recent studies have shown that thienopyrimidine derivatives can act as potent inhibitors against various cancer cell lines. For instance, modifications to the thieno[3,2-d]pyrimidine scaffold have been linked to improved antiproliferative activity against lymphoma and other malignancies .
- The compound's ability to induce apoptosis in cancer cells has been documented, particularly in SU-DHL-6 and K562 cell lines, with IC50 values indicating significant potency .
-
Antimicrobial Activity
- Preliminary investigations suggest that the compound may possess antimicrobial properties. Structural similarities with known antimicrobial agents hint at potential efficacy against bacterial and fungal pathogens .
- Anti-inflammatory Effects
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as protein kinases .
- Cell Signaling Modulation : By interacting with various receptors and signaling molecules, the compound could alter cellular responses that lead to apoptosis or growth inhibition .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
Table 1: Summary of Biological Activities
科学研究应用
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 490.64 g/mol.
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the dimethoxyphenyl group and the sulfanyl moiety enhances its reactivity and potential biological activity.
Antimicrobial Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial activity. For instance, compounds with similar structures have been reported to possess antibacterial and antifungal properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Activity
Studies have suggested that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation. The ability to induce apoptosis (programmed cell death) in cancer cells has been attributed to their interaction with specific cellular targets involved in cell cycle regulation and apoptosis pathways. For example, certain derivatives have shown efficacy against breast and lung cancer cell lines .
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory potential of thieno[3,2-d]pyrimidines. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of inflammatory diseases.
Case Study 1: Antibacterial Activity Assessment
In a study assessing the antibacterial activity of thieno[3,2-d]pyrimidine derivatives, researchers found that compounds similar to 3-[2-(3,4-dimethoxyphenyl)ethyl]-... exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests potential for development as new antibiotics.
Case Study 2: Cancer Cell Line Testing
A series of derivatives were tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that specific modifications to the thieno[3,2-d]pyrimidine structure enhanced cytotoxicity significantly compared to standard chemotherapeutic agents.
相似化合物的比较
Structural Analogues and Substituent Effects
The following table summarizes key analogs and their functional differences:
Key Observations:
- Substituent Position 3 : Aryl groups (e.g., 4-ethoxyphenyl, 4-chlorophenyl) enhance binding to hydrophobic enzyme pockets, as seen in antimicrobial analogs . The target compound’s 3,4-dimethoxyphenethyl group may further improve CNS permeability compared to simpler aryl substituents.
- Substituent Position 2: Sulfanyl-linked moieties (e.g., benzoxazine in the target compound vs. dichlorobenzyl in ) influence electronic properties and steric hindrance.
常见问题
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this thieno[3,2-d]pyrimidin-4-one derivative?
- Methodological Answer : Synthesis optimization involves controlling reaction conditions (temperature, solvent selection, and stoichiometry) to minimize by-products. For example, using ethanol or DMF as solvents with potassium carbonate as a base can improve yields in sulfanyl-acetamide coupling steps . Reaction monitoring via TLC (dichloromethane as mobile phase) and purification by vacuum filtration or column chromatography ensures purity . Characterization via - and -NMR (referenced to DMSO-d6) confirms structural integrity .
Q. What spectroscopic techniques are critical for verifying the compound’s structure?
- Methodological Answer : High-resolution mass spectrometry (HRMS-ESI) validates molecular weight, while -NMR (400 MHz) and -NMR (101 MHz) confirm substituent positions and stereochemistry . FTIR identifies functional groups (e.g., carbonyl stretches near 1700 cm, sulfanyl S–C bonds at 600–700 cm) . For crystalline derivatives, single-crystal X-ray diffraction resolves 3D conformation and hydrogen-bonding patterns .
Q. How can researchers address low yields in the final coupling step?
- Methodological Answer : Low yields often arise from steric hindrance at the thienopyrimidine core’s 2-position. Strategies include:
- Using excess sulfanyl-acetamide reagents (1.2–1.5 eq) to drive the reaction .
- Activating the thiol group with mild oxidants (e.g., NaOCl) to enhance nucleophilicity .
- Employing microwave-assisted synthesis to reduce reaction time and improve efficiency .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictions in reported biological activities of thieno[3,2-d]pyrimidin-4-one analogs?
- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects) require:
- Dose-response studies across multiple cell lines (e.g., HEK-293, RAW 264.7 macrophages) to establish IC values .
- Comparative SAR analysis : Modifying substituents at the 3-(3,4-dimethoxyphenethyl) or benzoxazin-4-yl groups to assess impact on target binding .
- Computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase .
Q. How can the hypolipidemic potential of this compound be evaluated in preclinical models?
- Methodological Answer :
- In vitro : Measure inhibition of HMG-CoA reductase (key enzyme in cholesterol biosynthesis) using fluorometric assays .
- In vivo : Administer the compound (10–50 mg/kg/day) to hyperlipidemic rodent models (e.g., high-fat diet-induced mice) for 4–6 weeks. Monitor serum LDL, HDL, and triglycerides via enzymatic kits .
- Histopathology : Assess liver sections for lipid accumulation using Oil Red O staining .
Q. What strategies mitigate off-target effects during kinase inhibition studies?
- Methodological Answer :
- Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Covalent modification : Introduce electrophilic groups (e.g., acrylamides) at the 2-sulfanyl position for irreversible binding to specific kinases .
- Metabolic stability assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation and adjust substituents (e.g., replacing methoxy groups with halogens) to enhance stability .
Data Analysis & Validation
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies may arise from poor bioavailability or metabolite activation. Solutions include:
- Pharmacokinetic studies : Measure plasma half-life () and tissue distribution via LC-MS/MS after IV/oral administration .
- Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages to improve membrane permeability .
- Metabolite identification : Use HepG2 cells or liver S9 fractions to identify active/toxic metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
